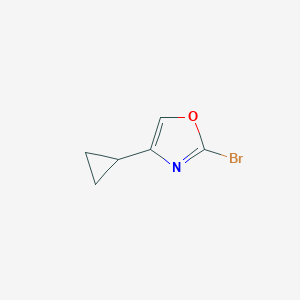

![molecular formula C22H21N5O4 B2690238 2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 1020976-55-9](/img/structure/B2690238.png)

2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

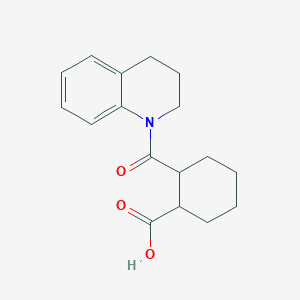

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show the arrangement of atoms and the bonds between them.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the steps involved in the reaction.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis

This would involve a study of the reactions that the compound undergoes. This could include reactions with other compounds, decomposition reactions, or reactions under various conditions.Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Aplicaciones Científicas De Investigación

-

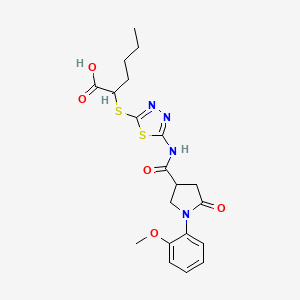

Antitubercular Agents

- The compound is similar to 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazoles, which have been studied as inhibitors of Mtb Shikimate Dehydrogenase for the development of novel antitubercular agents .

- The methods of application involve the synthesis of the compound and testing its inhibitory effects on the Mtb Shikimate Dehydrogenase enzyme .

- The results showed that these compounds have potential as antitubercular agents .

-

c-Met Kinase Inhibitors

- Compounds similar to the one you mentioned, specifically [1,2,4]triazolo [4,3-a]pyrazine derivatives, have been studied as potential c-Met kinase inhibitors .

- These compounds were designed and their IC50 values were evaluated against three cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase .

- The compound with the most potential exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively. It also possessed superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .

-

Anticonvulsant Activity

- Compounds similar to the one you mentioned, specifically 6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, have been studied for their anticonvulsant activity .

- The pharmacological results showed that most of the compounds displayed some degree of anticonvulsant activity .

- Among them, 6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine was the most promising compound with an ED50 value of 40.9 mg/kg and a PI value of 6.5 .

- Organic Radicals

Safety And Hazards

This would involve a discussion of any risks associated with the compound, including toxicity, flammability, and environmental impact.

Direcciones Futuras

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies to understand the compound’s properties or mechanism of action.

I hope this helps! If you have any other questions, feel free to ask.

Propiedades

IUPAC Name |

2-(4-methoxyphenoxy)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O4/c1-29-17-7-9-18(10-8-17)31-15-20(28)23-13-14-30-21-12-11-19-24-25-22(27(19)26-21)16-5-3-2-4-6-16/h2-12H,13-15H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRSKHVQOXJLQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butylcyclohexane-1-carboxamide](/img/structure/B2690158.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanamine;dihydrochloride](/img/structure/B2690163.png)

![N-(4-bromo-3-methylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2690166.png)

![4-(tert-butyl)benzyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate](/img/structure/B2690167.png)

![Ethyl 6-(4-nitrophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2690169.png)

![N-(3,5-dimethoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2690171.png)

![[5-(Benzyloxy)-2-methoxyphenyl]boronic acid](/img/structure/B2690173.png)

![ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B2690177.png)